(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one
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Overview
Description
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dimethylcyclohexa-2,4-dien-1-one with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-allylseleno-6-alkylthiopyridazines: These compounds also contain selenium and exhibit similar chemical reactivity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
63563-63-3 |
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Molecular Formula |
C14H13NOSe |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
(6E)-2,4-dimethyl-6-phenylselanyliminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H13NOSe/c1-10-8-11(2)14(16)13(9-10)15-17-12-6-4-3-5-7-12/h3-9H,1-2H3/b15-13+ |
InChI Key |
VCWCWNOJOGHPIG-FYWRMAATSA-N |
Isomeric SMILES |
CC1=C/C(=N\[Se]C2=CC=CC=C2)/C(=O)C(=C1)C |
Canonical SMILES |
CC1=CC(=N[Se]C2=CC=CC=C2)C(=O)C(=C1)C |
Origin of Product |
United States |
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